
N2-Acetyl-N6-(tert-butoxycarbonyl)-D-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Boc-N2-acetyl-D-lysine is a derivative of the amino acid lysine, where the amino groups are protected by Boc (tert-butoxycarbonyl) and acetyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
N6-Boc-N2-acetyl-D-lysine can be synthesized through a multi-step process involving the protection of the amino groups of lysine. The synthesis typically starts with the acetylation of the epsilon-amino group of lysine, followed by the protection of the alpha-amino group with a Boc group. The reaction conditions often involve the use of acetylating agents such as acetic anhydride or acetyl chloride, and Boc anhydride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for N6-Boc-N2-acetyl-D-lysine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation and Boc protection, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N6-Boc-N2-acetyl-D-lysine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) or the acetyl group under basic conditions (e.g., sodium hydroxide).
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where the Boc or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, sodium hydroxide for acetyl removal.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives and substituted lysine compounds, which can be further utilized in peptide synthesis and other applications .
Scientific Research Applications
N6-Boc-N2-acetyl-D-lysine is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and as a protected lysine derivative in various chemical reactions.
Biology: In the study of protein modifications and interactions, particularly in the context of histone acetylation and deacetylation.
Medicine: As a model compound in drug development and in the study of enzyme-substrate interactions.
Industry: In the production of specialized peptides and proteins for research and therapeutic purposes
Mechanism of Action
The mechanism of action of N6-Boc-N2-acetyl-D-lysine involves its role as a protected lysine derivative. The Boc and acetyl groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in various biochemical processes, such as enzyme catalysis and protein interactions .
Comparison with Similar Compounds
Similar Compounds
N6-Boc-N2-acetyl-L-lysine: Similar in structure but with the L-configuration of lysine.
N2-Acetyl-N6-Boc-L-lysine: Another protected lysine derivative with similar applications
Uniqueness
N6-Boc-N2-acetyl-D-lysine is unique due to its specific configuration (D-lysine) and the combination of Boc and acetyl protection, making it particularly useful in stereospecific synthesis and studies involving D-amino acids .
Properties
Molecular Formula |
C13H24N2O5 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(2R)-2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1 |
InChI Key |
NZAMQYCOJSWUAO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCCCNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


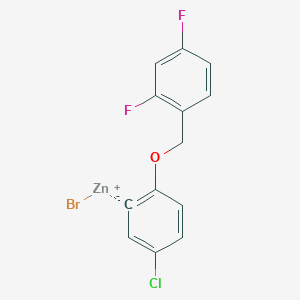

![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)

![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
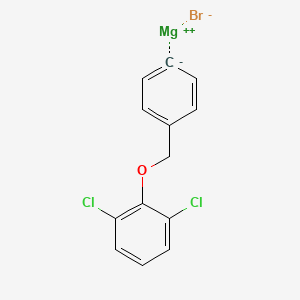
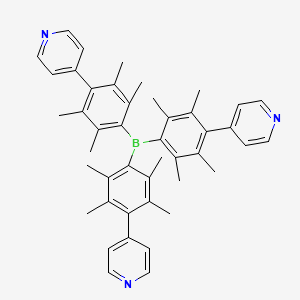
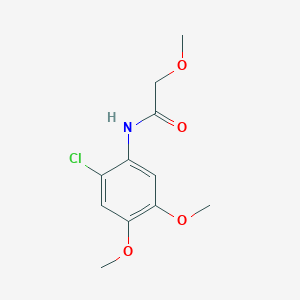

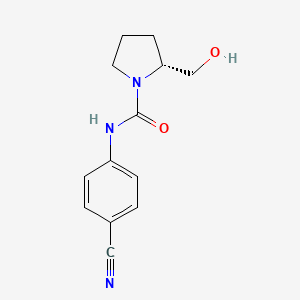
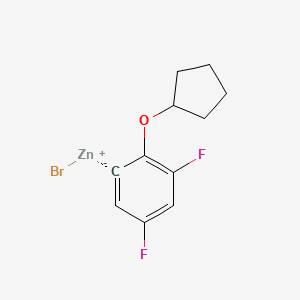
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
